1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group, a pyrrolidinylmethyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the pyrrolidinylmethyl group: This step involves the alkylation of the pyrazole ring with a pyrrolidinylmethyl halide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation.
Scientific Research Applications
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and mechanical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-indole-2,3-dione: This compound features an indole ring instead of a pyrazole ring and has different chemical and biological properties.
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid: Similar to the pyrazole compound but with an indole ring, it may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-8(6-9(11-12)10(14)15)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHSTHWBKJAACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676580 |
Source
|
Record name | 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-34-2 |
Source
|
Record name | 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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